An In-depth Technical Guide on the Crystal Structure and Polymorphism of Amlodipine Mesylate Monohydrate
An In-depth Technical Guide on the Crystal Structure and Polymorphism of Amlodipine Mesylate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina. Its therapeutic efficacy is intrinsically linked to the physicochemical properties of its salt forms. This technical guide provides a comprehensive overview of the core physicochemical characteristics of amlodipine mesylate monohydrate, a salt form noted for its potential advantages in pharmaceutical development. This document collates available data on its crystal structure, polymorphism, thermal properties, solid-state characteristics, and stability. Detailed experimental protocols for key analytical techniques are provided, and logical workflows are visualized to aid in the practical application of this information in a research and development setting.
Introduction: The Significance of Solid-State Chemistry in Amlodipine Salts
Amlodipine is a widely used medication for treating high blood pressure and coronary artery disease.[1] In pharmaceutical formulations, the active pharmaceutical ingredient (API) is often used as a salt to improve its properties, such as solubility and stability.[2] While amlodipine besylate is the most common commercial form, other salts like the mesylate have been developed.[3][4]
The solid-state form of an API is critical. Different crystal structures of the same compound are known as polymorphs.[5] Polymorphism is a crucial consideration in drug development because different polymorphs can have different physical properties, including:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of the drug.[6]
-
Stability: Both physical and chemical stability can vary between forms, affecting shelf-life.
-
Mechanical Properties: Characteristics like flowability and compressibility are vital for manufacturing solid dosage forms like tablets.[7]
This guide focuses on amlodipine mesylate, specifically its monohydrate crystal structure and the broader landscape of its polymorphism. Understanding these aspects is essential for ensuring the quality, safety, and efficacy of the final drug product.
Crystal Structure of Amlodipine Mesylate Monohydrate
The definitive three-dimensional arrangement of atoms in the amlodipine mesylate monohydrate crystal was elucidated by single-crystal X-ray diffraction. The structure reveals a complex network of intermolecular interactions that dictate its physical properties.
In the crystal lattice, the amlodipine cation, the mesylate anion, and the water molecule are linked by extensive hydrogen bonding.[8] This network of hydrogen bonds results in the formation of ribbon-like structures within the crystal.[8] Such organized arrangements are fundamental to the stability of the crystalline solid.
Table 1: Crystallographic Data for Amlodipine Mesylate Monohydrate
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₂₆ClN₂O₅⁺·CH₃O₃S⁻·H₂O |
| Molecular Weight | 523.0 g/mol [9] |
| Crystal System | Data not consistently available in public literature |
| Space Group | Data not consistently available in public literature |
| Key Interactions | Extensive hydrogen bonding between cation, anion, and water[8] |
Note: Detailed unit cell parameters for the mesylate salt are not as widely published as for the besylate salt. Researchers should refer to specialized crystallographic databases for specific datasets.
Polymorphism and Pseudopolymorphism
The ability of a compound to exist in more than one crystalline form is known as polymorphism. When the different forms involve the incorporation of solvent molecules (like water), it is termed pseudopolymorphism. Amlodipine salts are known to exhibit this behavior.
The Monohydrate Form
The monohydrate is a stable, crystalline solid where one molecule of water is incorporated into the crystal lattice for each molecule of the amlodipine mesylate salt. This form is often preferred in pharmaceutical manufacturing due to its predictable properties and stability under typical storage conditions. A Chinese patent describes a method to produce amlodipine mesylate monohydrate with specific particle size characteristics that result in good flowability and compressibility, making it suitable for direct tableting.[7]
Anhydrous Forms
Anhydrous forms of amlodipine mesylate, which lack water in their crystal structure, have also been identified. One patent notes that an anhydrous form (crystal form A) can be prepared but is highly hygroscopic, meaning it readily absorbs moisture from the air.[7] This instability makes the anhydrous form less suitable for use as a raw material in pharmaceutical production.[7]
The relationship between hydrated and anhydrous forms is often temperature-dependent. For the related amlodipine besylate, the dihydrate is the most stable form at room temperature, while the anhydrate becomes the stable phase above 71 °C.[1][10] Similar thermodynamic relationships are expected for the mesylate salt, where the monohydrate can be converted to an anhydrous form upon heating.
Analytical Techniques for Characterization
A suite of analytical techniques is required to fully characterize the solid-state forms of amlodipine mesylate. Each provides a unique piece of the puzzle.
X-Ray Powder Diffraction (XRPD)
XRPD is the primary tool for identifying and differentiating polymorphs. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint." This technique is essential for routine quality control and for detecting polymorphic impurities.
Thermal Analysis (DSC and TGA)
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Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. For amlodipine mesylate monohydrate, a typical DSC thermogram would show a broad endotherm corresponding to the loss of water (dehydration), followed by a sharp endotherm at a higher temperature representing the melting of the resulting anhydrous form.[11] For comparison, anhydrous amlodipine besylate melts at around 199-201°C.[11][12]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a monohydrate, TGA can precisely quantify the water content. The mass loss observed during the initial heating phase should correspond to the theoretical mass percentage of one water molecule.
Spectroscopy (FTIR, Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecules. Differences in the hydrogen bonding network and molecular conformation between different polymorphs and hydrates will result in distinct shifts in the spectra, particularly in the regions corresponding to N-H, O-H, and C=O stretching frequencies.
Experimental Protocols & Workflows
Workflow for Polymorphic Screening
A systematic approach is necessary to discover and characterize all relevant polymorphic forms of an API.
Caption: A logical workflow for the polymorphic screening of amlodipine mesylate.
Protocol: Preparation of Amlodipine Mesylate Monohydrate
This protocol is adapted from patent literature describing the synthesis of amlodipine salts.[13]
-
Dissolution: Dissolve amlodipine free base in a suitable organic solvent such as ethyl acetate under an inert atmosphere (e.g., nitrogen).
-
Salt Formation: Slowly add a solution of methanesulfonic acid (1 equivalent) in ethyl acetate to the amlodipine solution at room temperature (20-25°C).
-
Initial Crystallization: Stir the mixture, then cool to 0-5°C to induce crystallization of the amlodipine mesylate salt. Filter the resulting solid.
-
Recrystallization for Monohydrate: Dissolve the crude amlodipine mesylate in a solvent system containing ethyl acetate, methanol, and a controlled amount of purified water at a slightly elevated temperature (40-45°C).
-
Cooling & Isolation: Allow the solution to cool to room temperature (25-30°C) and stir for approximately one hour to ensure complete crystallization of the monohydrate form.
-
Filtration and Drying: Filter the product and dry under appropriate conditions to yield the final amlodipine mesylate monohydrate.
Protocol: Characterization by DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the amlodipine mesylate monohydrate sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10°C/min, from ambient temperature to a temperature above the final melting point (e.g., 250°C) under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. Identify the broad peak for dehydration and the sharp peak for melting, noting their onset temperatures and enthalpy values.
Hydrate-Anhydrate Interconversion
The relationship between a hydrated form and its corresponding anhydrous form is a critical aspect of stability. The monohydrate can typically be converted to the anhydrous form through heating, a process that can be readily observed by TGA and DSC.[11] Conversely, the anhydrous form may be prone to converting back to the hydrate in the presence of humidity.[7]
Caption: Interconversion pathway between amlodipine mesylate monohydrate and its anhydrous form.
Implications for Drug Development and Formulation
The choice of polymorphic form has significant consequences for drug development.
-
Formulation: A stable, non-hygroscopic form like the monohydrate with good flow properties is ideal for robust manufacturing processes like direct compression tableting.[7] Using a metastable or hygroscopic form could lead to processing issues and batch-to-batch variability.
-
Stability and Shelf-life: The most thermodynamically stable form under ambient storage conditions is typically chosen to prevent solid-state transformations over the product's shelf-life. A change in crystal form after formulation can alter the drug's dissolution profile and potentially its bioavailability.
-
Bioavailability: Different polymorphs can have different solubilities, which can affect the rate and extent of drug absorption in the body.[14] It is crucial to control the polymorphic form to ensure consistent therapeutic performance.
Conclusion
The solid-state chemistry of amlodipine mesylate is a multifaceted area of critical importance for pharmaceutical development. The monohydrate form presents as a stable crystalline solid, with its structure defined by an extensive hydrogen-bonding network. Understanding its relationship with potential anhydrous polymorphs is key to controlling the physical properties of the API. A thorough characterization using a combination of XRPD, thermal analysis, and spectroscopy is essential for selecting the optimal solid form for development and ensuring the consistent quality and performance of the final drug product. This guide provides the foundational knowledge and experimental framework for researchers and scientists working with this important cardiovascular drug.
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